Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound classified as a piperazine derivative. It is characterized by the presence of a benzoate ester group, a cyano group, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is with a molecular weight of 281.74 g/mol.
The synthesis of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride typically involves the following steps:
In industrial settings, the production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. Precise control over temperature and pressure is maintained to maximize yield and purity of the final product.
The molecular structure of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride can be represented as follows:
COC(=O)C1=C(C=CC(=C1)N2CCNCC2)C#N.Cl
XWGZLVZKOIJCPP-UHFFFAOYSA-N
The compound features:
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride can undergo several chemical reactions, including:
For these reactions, common reagents include:
From these reactions, various products can be synthesized:
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride exhibits potential biological activity through its interaction with specific molecular targets. The mechanism of action may involve:
These interactions are critical for understanding its therapeutic effects and guiding further research in medicinal chemistry.
The physical properties of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.74 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in research and industry.
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride has several significant applications:
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: 94087-41-9